1-(1-Méthyl-1H-indol-4-yl)éthanone

Vue d'ensemble

Description

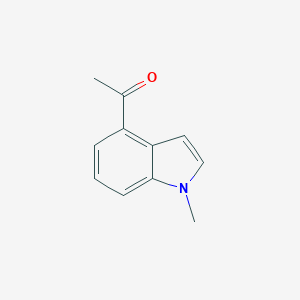

1-(1-Methyl-1H-indol-4-yl)ethanone is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl group attached to the nitrogen atom of the indole ring and an ethanone group at the 4-position of the indole ring. It has the molecular formula C11H11NO and a molecular weight of 173.21 g/mol .

Applications De Recherche Scientifique

1-(1-Methyl-1H-indol-4-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Similar indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines , suggesting potential targets could be cellular components involved in cell proliferation.

Mode of Action

It’s worth noting that indole derivatives often interact with their targets via non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Given the antiproliferative activities observed in similar indole derivatives , it’s plausible that this compound may influence pathways related to cell cycle regulation and apoptosis.

Pharmacokinetics

The pharmacokinetic properties of similar indole derivatives have been predicted and studied , suggesting that this compound may have comparable characteristics.

Result of Action

Similar indole derivatives have demonstrated antiproliferative activities against various cancer cell lines , suggesting that this compound may also exhibit similar effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the reaction of 1-methylindole with acetyl chloride in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of 1-(1-Methyl-1H-indol-4-yl)ethanone typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Methyl-1H-indol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Indole-4-carboxylic acid derivatives.

Reduction: 1-(1-Methyl-1H-indol-4-yl)ethanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(1-Methyl-1H-indol-3-yl)ethanone

- 1-(1-Ethyl-1H-indol-3-yl)ethanone

- 1-Acetylindole

- Indole-3-carboxaldehyde

Uniqueness

1-(1-Methyl-1H-indol-4-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Activité Biologique

1-(1-Methyl-1H-indol-4-yl)ethanone, an indole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a methyl group attached to the nitrogen atom of the indole ring and an ethanone group at the 4-position. This structural configuration is significant as indole derivatives are commonly associated with various pharmacological properties, including antimicrobial and anticancer activities.

- Molecular Formula : C₁₁H₁₁NO

- Molecular Weight : 173.21 g/mol

- CAS Number : 120160-29-4

The presence of the indole ring is a common feature in many biologically active molecules, contributing to the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of 1-(1-Methyl-1H-indol-4-yl)ethanone can be achieved through several methods, including:

- Fischer Indole Synthesis : A classical method where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.

- Methylation Reactions : Involving the reaction of 3-acetylindole with methyl iodide in a suitable solvent like DMF.

Antimicrobial Activity

Research has indicated that 1-(1-Methyl-1H-indol-4-yl)ethanone exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential lead for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | 80–160 |

| Staphylococcus aureus | 40–80 |

| Pseudomonas aeruginosa | 100–200 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties against several cancer cell lines. Notably, it demonstrated antiproliferative activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, indicating its potential as a chemotherapeutic agent.

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The biological activity of 1-(1-Methyl-1H-indol-4-yl)ethanone is believed to stem from its ability to interact with specific biological targets:

- DNA Gyrase Inhibition : Similar to other indole derivatives, it may inhibit bacterial DNA gyrase, disrupting DNA replication in bacteria.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division.

Study on Antimicrobial Effects

A recent study investigated the antimicrobial efficacy of various indole derivatives, including 1-(1-Methyl-1H-indol-4-yl)ethanone. The results indicated that this compound exhibited a broad spectrum of activity against multidrug-resistant (MDR) strains, highlighting its potential as a therapeutic candidate in treating resistant infections.

Study on Anticancer Activity

In another study focusing on the anticancer properties of indole derivatives, researchers found that 1-(1-Methyl-1H-indol-4-yl)ethanone significantly reduced tumor growth in animal models when administered at specific doses. The study concluded that this compound could be further developed into a novel anticancer drug.

Propriétés

IUPAC Name |

1-(1-methylindol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8(13)9-4-3-5-11-10(9)6-7-12(11)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUMTUNMRMQBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CN(C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566592 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120160-29-4 | |

| Record name | 1-(1-Methyl-1H-indol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.